molecular formula C18H17N5O3 B2497792 N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-85-2

N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2497792
CAS No.: 946229-85-2
M. Wt: 351.366
InChI Key: QUKGRXUPGAJAAY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule featuring a complex heterocyclic scaffold. This compound is of significant interest in medicinal chemistry and drug discovery research for the exploration of novel bioactive agents. Its molecular framework is related to other tetrahydroimidazotriazine derivatives, a class known to be investigated for inhibiting specific enzymatic targets . The core structure incorporates a fused imidazo[2,1-c][1,2,4]triazine system, a pharmacophore often associated with potential inhibitory activity. The furan-2-ylmethyl substituent is a key feature for molecular recognition and interaction, as furan-based heterocycles are commonly utilized in the design of enzyme inhibitors . This specific structural motif suggests potential application in early-stage research for diseases where modulating enzyme activity is therapeutic, such as in oncology or infectious diseases. Researchers can utilize this compound as a key intermediate or a lead compound for further structural optimization through structure-activity relationship (SAR) studies . Its primary research value lies in its utility as a chemical probe to study biological pathways and for the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGRXUPGAJAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H22N6O2
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 941958-20-9

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The focus has primarily been on its anti-cancer and antimicrobial effects.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. For instance:

  • Cell Viability Assays : Studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). One study reported cell viabilities of 33.29%, 45.09%, and 41.81% at a concentration of 20 μg/mL against these cell lines .
  • Structure-Activity Relationship (SAR) : The presence of electron-donor substituents on the phenyl ring enhances anti-cancer activity. For example, para-methyl-substituted derivatives demonstrated superior activity compared to other substitutions .
  • Comparison with Standard Treatments : The compound's efficacy was compared to doxorubicin, a standard chemotherapy drug. It was found that some derivatives displayed lower cell viability percentages than doxorubicin at similar concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound was also evaluated:

  • Inhibition Zones : The compound showed promising results against various bacterial strains such as E. coli and S. aureus with inhibition zones measuring up to 16 mm at specific concentrations .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 230 μg/mL to 280 μg/mL against tested bacterial strains .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

CompoundCell LineCell Viability (%)IC50 (μM)
Compound AHepG233.2920
Compound BMCF-745.0925
Compound CHuh-741.8115

These studies suggest that modifications to the core structure can lead to enhanced biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure 8-/2-Position Substituent Amide Side Chain Synthesis Solvent/Conditions Yield Key Inferred Properties
Target Compound Imidazo[2,1-c][1,2,4]triazine p-Tolyl Furan-2-ylmethyl Not specified N/A High lipophilicity, π-π stacking potential
Compound A Imidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-Isopropoxypropyl Standard coupling N/A Enhanced metabolic stability
Compound B Benzothiazole-thiazolidinone 4-Chlorophenyl Benzothiazole-3-carboxamide Ethanol 70% Electronegative, H-bond donor
Compound C Benzothiazole-thiazolidinone 2,6-Difluorophenyl Benzothiazole-3-carboxamide Ethanol 60% Steric hindrance, BBB penetration potential
Compound D Furan-3-carboxamide N/A Hydrazinyl-oxoethyl Acyl azide intermediates N/A Nucleophilic reactivity, lower stability

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., p-tolyl) vs. electron-withdrawing groups (e.g., fluorophenyl, chlorophenyl) influence lipophilicity and target interactions.
  • Heteroaromatic side chains (furan-2-ylmethyl) may improve binding specificity compared to aliphatic chains (isopropoxypropyl).

Synthetic Challenges: Sterically hindered substituents (e.g., 2,6-difluorophenyl) reduce reaction yields . Multi-step syntheses for imidazotriazine cores require optimization compared to benzothiazole-thiazolidinone derivatives.

Biological Relevance :

  • The target compound’s furan and p-tolyl groups suggest a balance between solubility and membrane permeability, warranting further pharmacological profiling.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including condensation of imidazolidine precursors with activated carbonyl derivatives. Critical steps include:

  • Formation of the imidazo[2,1-c][1,2,4]triazine core via cyclization under reflux conditions (ethanol or DMF, 60–80°C).
  • Introduction of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions. Purification is achieved using HPLC or flash chromatography, with solvent systems like ethyl acetate/hexane. Yield optimization requires precise control of reaction time, temperature, and stoichiometry .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity of the imidazo-triazine core and substituents.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-referencing with analogous compounds in literature ensures accuracy .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Electrochemical sensors (e.g., SPCE/CNFs) enable quantitative analysis of redox-active derivatives .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • DoE (Design of Experiments) : Screen solvent polarity (DMF vs. THF), catalysts (e.g., EDCI/HOBt for amide coupling), and temperature gradients.
  • Microwave-assisted synthesis reduces reaction time for cyclization steps.
  • Flow chemistry enhances reproducibility for large-scale production .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Orthogonal assays : Validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V/PI).
  • Structural validation : Re-characterize batches with conflicting results via X-ray crystallography or 2D-NMR to rule out polymorphic variations .

Q. How does structural modification influence pharmacokinetic properties?

  • LogP adjustments : Replace the p-tolyl group with polar substituents (e.g., -OH, -COOH) to enhance solubility.
  • Metabolic stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation.
  • Blood-brain barrier (BBB) penetration : Use QSAR models to predict permeability based on molecular weight and polar surface area .

Q. What advanced techniques assess thermal stability and decomposition pathways?

  • TG-DSC/TG-FTIR : Quantify decomposition onset temperatures (~200–300°C) and identify gaseous byproducts (e.g., CO₂, NH₃).
  • Isothermal calorimetry : Monitor oxidative stability under accelerated conditions (40–60°C, 75% RH). Data inform storage and formulation strategies .

Methodological Considerations

Q. How to design a SAR study for this compound class?

  • Core modifications : Synthesize analogs with varying substituents at positions 8 (p-tolyl) and 3 (furan-2-ylmethyl).
  • Bioisosteric replacement : Substitute the furan ring with thiophene or pyrazole to evaluate electronic effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., EGFR, PARP) .

Q. What analytical methods resolve co-eluting impurities during HPLC purification?

  • Gradient elution : Adjust acetonitrile/water ratios from 30:70 to 90:10 over 20 minutes.
  • Chiral columns : Separate enantiomers using amylose- or cellulose-based stationary phases.
  • LC-MS coupling : Confirm purity and identity in real-time .

Data Interpretation and Contradictions

Q. How to reconcile conflicting cytotoxicity results between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues.
  • Metabolite screening : Use LC-MS/MS to detect inactive or toxic metabolites in vivo.
  • 3D cell cultures : Compare spheroid vs. monolayer assays to better mimic in vivo tumor microenvironments .

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